7-Hydroxy Loxapine N-Oxide is a significant metabolite of loxapine, which is classified as a dibenzoxazepine antipsychotic agent. Loxapine is primarily utilized in the treatment of schizophrenia and has been noted for its efficacy in managing psychotic symptoms. The compound 7-Hydroxy Loxapine N-Oxide is formed through metabolic processes, particularly by the action of cytochrome P450 enzymes, predominantly CYP3A4, which catalyze its oxidative metabolism .
The synthesis of 7-Hydroxy Loxapine N-Oxide can be accomplished through several methods, primarily focusing on hydroxylation followed by oxidation reactions. Laboratory synthesis typically mimics metabolic processes using appropriate reagents and conditions. The main steps involved include:
These reactions can be facilitated using cytochrome P450 enzymes or chemical oxidants under controlled laboratory conditions .
The synthesis process often employs high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantification and verification of the compound during and after synthesis. The use of specific reagents and conditions can significantly influence yield and purity.
The molecular structure of 7-Hydroxy Loxapine N-Oxide features:
7-Hydroxy Loxapine N-Oxide participates in various chemical reactions typical for metabolites derived from antipsychotic agents. Key reactions include:
The reactivity profile of 7-Hydroxy Loxapine N-Oxide is influenced by its functional groups, particularly the hydroxyl and nitrogen groups, which can participate in hydrogen bonding and other interactions with biological macromolecules .
The mechanism of action for 7-Hydroxy Loxapine N-Oxide involves interaction with neurotransmitter receptors in the brain:
Research indicates that while 7-Hydroxy Loxapine N-Oxide retains some antipsychotic properties, its potency may differ from that of loxapine due to variations in receptor affinity and metabolic stability .
Relevant analyses often include spectral data (NMR, IR) to confirm structural integrity during research applications .
7-Hydroxy Loxapine N-Oxide serves several scientific purposes:
7-Hydroxy loxapine N-oxide represents a tertiary metabolic derivative within the complex biotransformation network of the antipsychotic drug loxapine. Loxapine undergoes extensive hepatic metabolism primarily through three competing pathways: N-demethylation (yielding amoxapine), aromatic hydroxylation (producing 7-hydroxy- and 8-hydroxyloxapine), and N-oxidation (generating loxapine N-oxide) [5]. 7-Hydroxy loxapine N-oxide arises from the sequential modification of loxapine: initial cytochrome P450 (CYP)-mediated hydroxylation at the C7 position forms 7-hydroxyloxapine, which subsequently undergoes flavin-containing monooxygenase (FMO)-catalyzed N-oxidation [3] [8].
Quantitatively, this metabolite represents a minor pathway compared to dominant routes like 8-hydroxylation (mediated primarily by CYP1A2) or N-demethylation to amoxapine (mediated by CYP3A4/2C19). However, its formation is pharmacologically significant due to the intrinsic activity of the 7-hydroxyloxapine intermediate, which retains high affinity for dopamine D2 receptors [5]. The N-oxidation step further increases polarity, facilitating renal elimination as either the free N-oxide or its glucuronide conjugate [7].
Table 1: Quantitative Contribution of Metabolic Pathways for Loxapine in Humans
Primary Metabolic Pathway | Key Metabolite(s) | Major Enzyme(s) | Relative Abundance |
---|---|---|---|
Aromatic Hydroxylation | 8-Hydroxyloxapine | CYP1A2 | High (60-70% of oxidative metabolism) |
N-Demethylation | Amoxapine | CYP3A4, CYP2C19, CYP2C8 | Moderate (20-30%) |
Aromatic Hydroxylation | 7-Hydroxyloxapine | CYP2D6 | Low (5-10%) |
N-Oxidation | Loxapine N-oxide | FMO1/FMO3 | Low (<5%) |
Sequential Hydroxylation/N-Oxidation | 7-Hydroxy Loxapine N-oxide | CYP2D6 → FMO | Trace |
The synthesis of 7-hydroxy loxapine N-oxide is a two-step enzymatic process involving distinct enzyme families with strict substrate and position specificity:
CYP2D6-Mediated Aromatic Hydroxylation: The initial and rate-limiting step is the regioselective hydroxylation of the dibenzoxazepine ring at the C7 position. This reaction is catalyzed predominantly by CYP2D6, characterized by high affinity (low Km) but lower overall capacity compared to CYP1A2-mediated 8-hydroxylation. Kinetic studies using human liver microsomes and recombinant enzymes confirm CYP2D6's dominance in 7-hydroxyloxapine formation, contributing to its status as a pharmacologically active metabolite [3] [6].
FMO-Mediated N-Oxidation: The subsequent oxidation of the piperazinyl tertiary nitrogen in 7-hydroxyloxapine is primarily catalyzed by flavin-containing monooxygenases (FMOs), specifically FMO1 and FMO3 isoforms [8]. This reaction utilizes molecular oxygen and NADPH, generating the N-oxide metabolite. FMO catalysis involves a stable 4a-hydroperoxyflavin intermediate transferring oxygen to the nucleophilic nitrogen atom of the substrate [8]. Unlike CYP-dependent reactions, FMO activity is highly sensitive to incubation conditions (e.g., pH, temperature) but generally not inducible by classical CYP inducers like smoking. Crucially, FMOs exhibit absolute specificity for the tertiary amine; secondary amines (like amoxapine) or primary amines are not substrates.
Table 2: Enzymes Catalyzing Steps Towards 7-Hydroxy Loxapine N-Oxide
Enzyme System | Specific Isoform(s) | Reaction Catalyzed | Cofactor Requirement | Key Inhibitors/Inducers |
---|---|---|---|---|
Cytochrome P450 | CYP2D6 | Aromatic ring hydroxylation (C7 position) | NADPH, O₂ | Quinidine, Paroxetine (Inhibitors); Generally not inducible |
Flavin-containing Monooxygenase | FMO1, FMO3 | Tertiary amine N-oxidation | NADPH, O₂ | Methimazole (Inhibitor); Heat-labile, pH-sensitive; Not inducible by xenobiotics |
Sulfotransferase | SULT1A1/SULT1A3 | Conjugation of 7-hydroxyl group (alternative pathway) | PAPS | - |
UDP-Glucuronosyltransferase | UGT1A4/UGT2B7 | Glucuronidation of N-oxide or hydroxyl group | UDPGA | - |
The formation efficiency of 7-hydroxy loxapine N-oxide exhibits substantial differences across species, driven by variations in the expression, activity, and genetic polymorphisms of the responsible enzymes (CYP2D6 and FMO):
Humans: Formation of 7-hydroxyloxapine via CYP2D6 is subject to pronounced genetic polymorphism. Individuals expressing the CYP2D6 poor metabolizer (PM) phenotype exhibit significantly reduced or absent 7-hydroxylation capacity, consequently eliminating the 7-hydroxy loxapine N-oxide pathway [6]. FMO3 activity, responsible for the subsequent N-oxidation, is generally high in adult human livers but can be compromised by genetic variants (e.g., those causing trimethylaminuria) or inhibited by certain drugs [8]. Smoking, while a potent inducer of CYP1A2 (increasing 8-hydroxylation), does not significantly affect CYP2D6 or FMO activity relevant to this pathway [2] [6].
Rats: Rat models show enhanced FMO activity relative to humans, particularly FMO1, leading to potentially higher yields of N-oxides like loxapine N-oxide and 7-hydroxy loxapine N-oxide compared to human metabolism [8]. However, rat CYP2D orthologs (e.g., CYP2D1, CYP2D2, CYP2D4) differ significantly from human CYP2D6 in substrate specificity and regulation. This often results in poor extrapolation of 7-hydroxyloxapine formation rates from rat data to humans.
Dogs: Canine models are characterized by markedly lower FMO3 activity compared to humans. Dogs express FMO1 predominantly and lack significant FMO3 expression. Consequently, N-oxidation pathways, including the conversion of 7-hydroxyloxapine to 7-hydroxy loxapine N-oxide, are considerably less efficient in this species compared to humans [8]. CYP-mediated hydroxylation patterns also differ.
Table 3: Species Variability in Key Metabolic Steps for 7-Hydroxy Loxapine N-Oxide Formation
Species | CYP2D6/Ortholog Activity for 7-Hydroxylation | Dominant FMO Isoform(s) | FMO-Mediated N-Oxidation Efficiency | Overall 7-Hydroxy Loxapine N-Oxide Yield |
---|---|---|---|---|
Human (EM*) | Moderate (Polymorphic) | FMO3 (High in liver), FMO1 (Low) | Moderate (FMO3) | Low (Trace) |
Human (PM*) | Very Low / Absent | FMO3 (High in liver), FMO1 (Low) | Moderate (FMO3) | Very Low / Undetectable |
Rat | Moderate (Divergent ortholog specificity) | FMO1 (High) | High (FMO1) | Moderate |
Dog | Low/Moderate (Divergent ortholog specificity) | FMO1 (Moderate), FMO3 (Very Low) | Low | Very Low |
EM = Extensive Metabolizer, PM = Poor Metabolizer (CYP2D6) |
These interspecies differences underscore the limited utility of non-human models for accurately predicting human exposure to 7-hydroxy loxapine N-oxide. Human pharmacokinetic data, particularly considering CYP2D6 genotype, is essential for understanding the in vivo relevance of this metabolic pathway.
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 10101-88-9
CAS No.: 2208-40-4
CAS No.: 687-50-3